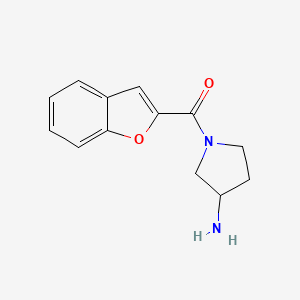

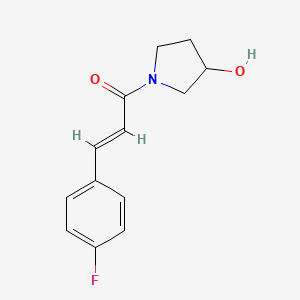

1-乙基-3-(噻吩-3-基)-1H-吡唑-4-甲酸

描述

“1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid” is a thiophene-based compound . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) can be used as the solvent under mild conditions without any bases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve various substrates and can yield corresponding thiophene analogs .科学研究应用

X 射线粉末衍射研究

- 在抗凝剂合成中的应用:使用 X 射线粉末衍射分析了化合物 1-(4-甲氧基苯基)-7-氧代-6-[4-(2-氧代哌啶-1-基)苯基]-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-甲酸乙酯,该化合物是抗凝剂阿哌沙班合成中的重要中间体。这种方法为此类化合物提供了至关重要的结构数据,有助于药物的开发 (Wang et al., 2017)。

化学合成和结构分析

- 新型染料的合成:一项研究讨论了 2-氨基-5-甲基-4-(苯甲酰氨基)噻吩-3-羧酸乙酯的合成,从而产生了基于噻吩环的新型双杂环单偶氮染料。评估了这些染料的溶剂化变色行为和互变异构结构,证明了该化合物在制造功能性染料方面的多功能性 (Karcı & Karcı, 2012)。

生物学应用

- 抗菌和抗真菌特性:研究了壳聚糖与杂芳基吡唑衍生物(包括 1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛)的席夫碱的合成及其生物活性。这些化合物表现出显着的抗菌和抗真菌特性,表明在治疗感染和疾病方面具有潜在的应用 (Hamed et al., 2020)。

材料科学

- 非线性光学材料:对 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的研究揭示了它们作为非线性光学材料的潜力。这一发现对于开发用于光学限制应用的新材料至关重要 (Chandrakantha et al., 2013)。

药物化学

- 抗肿瘤剂的合成:一项研究合成了一系列新的双吡唑基噻唑,其中包含噻吩部分。评估了这些化合物的抗肿瘤活性,特别是对肝细胞癌的活性。结果表明,某些化合物具有有希望的活性,表明在癌症治疗中具有潜在的应用 (Gomha et al., 2016)。

作用机制

Pyrazoles

are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are known for their diverse functionality and stereochemical complexity . Pyrazole derivatives have been reported to have numerous physiological and pharmacological activities .

Thiophenes

are five-membered heterocyclic compounds containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors . Molecules with the thiophene ring system have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

生化分析

Biochemical Properties

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways . These pathways are critical for cell proliferation, differentiation, and survival. Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For example, it has been reported to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as either an inhibitor or an activator . This binding can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. It has been shown to inhibit certain transcription factors, thereby reducing the expression of pro-inflammatory cytokines and other mediators .

属性

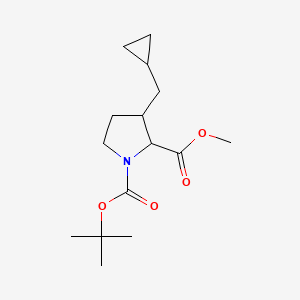

IUPAC Name |

1-ethyl-3-thiophen-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-5-8(10(13)14)9(11-12)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOTWGUZMZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)

![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)

![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)